molecular formula C10H20N2O B3235245 2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol CAS No. 1353997-59-7

2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Cat. No.: B3235245
CAS No.: 1353997-59-7
M. Wt: 184.28 g/mol
InChI Key: ZBKIAJLPTSNQOW-SNVBAGLBSA-N
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Description

2-[Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is an organic compound that features a cyclopropyl group, a pyrrolidine ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-ethanol typically involves the formation of the cyclopropyl group and the pyrrolidine ring, followed by their coupling with an ethanol derivative. One common method for synthesizing cyclopropanes is the reaction of carbenes with alkenes . For instance, methylene can react with an alkene to form a cyclopropane ring . The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can significantly influence the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity to the molecule, which can influence its binding to biological targets. The pyrrolidine ring and ethanol moiety may also play roles in the compound’s activity by interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl-containing molecules and pyrrolidine derivatives. Examples include cyclopropylamine and pyrrolidine-ethanol derivatives.

Uniqueness

2-[Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is unique due to its combination of a cyclopropyl group, a pyrrolidine ring, and an ethanol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-5-4-10(8-11)12(6-7-13)9-2-3-9/h9-10,13H,2-8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKIAJLPTSNQOW-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185347
Record name Ethanol, 2-[cyclopropyl[(3R)-1-methyl-3-pyrrolidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353997-59-7
Record name Ethanol, 2-[cyclopropyl[(3R)-1-methyl-3-pyrrolidinyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353997-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[cyclopropyl[(3R)-1-methyl-3-pyrrolidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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